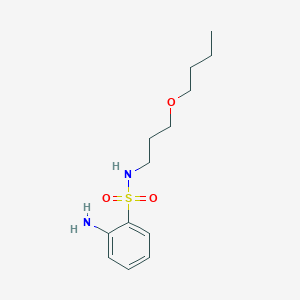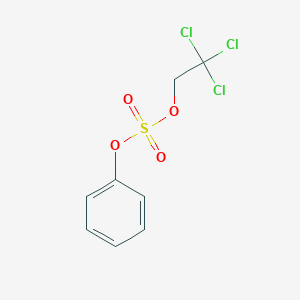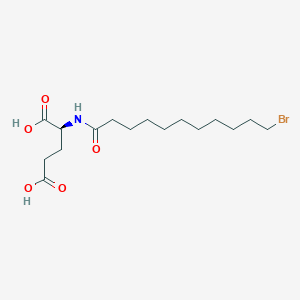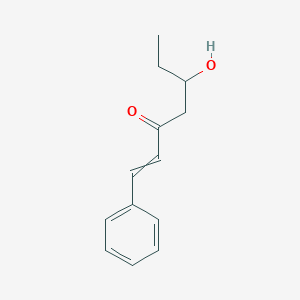
2-Amino-N-(3-butoxypropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(3-butoxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C13H22N2O3S and a molecular weight of 286.39 g/mol . It is a benzenesulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Amino-N-(3-butoxypropyl)benzenesulfonamide involves several steps. One common method includes the reaction of 2-aminobenzenesulfonamide with 3-butoxypropyl bromide under basic conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
2-Amino-N-(3-butoxypropyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups onto the benzene ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Amino-N-(3-butoxypropyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-N-(3-butoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, such as reducing intraocular pressure in glaucoma patients or inhibiting the growth of cancer cells.
Comparaison Avec Des Composés Similaires
2-Amino-N-(3-butoxypropyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
- 2-Amino-N-(3-methoxypropyl)benzenesulfonamide
- 2-Amino-N-(3-ethoxypropyl)benzenesulfonamide
- 2-Amino-N-(3-propoxypropyl)benzenesulfonamide
These compounds share similar chemical structures but differ in the length and type of the alkoxy group attached to the propyl chain. The uniqueness of this compound lies in its specific alkoxy group, which can influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
679000-55-6 |
|---|---|
Formule moléculaire |
C13H22N2O3S |
Poids moléculaire |
286.39 g/mol |
Nom IUPAC |
2-amino-N-(3-butoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C13H22N2O3S/c1-2-3-10-18-11-6-9-15-19(16,17)13-8-5-4-7-12(13)14/h4-5,7-8,15H,2-3,6,9-11,14H2,1H3 |
Clé InChI |
IEZQPXRPZNGUTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCCNS(=O)(=O)C1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[1-(3-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12533303.png)

![1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine](/img/structure/B12533308.png)
![Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-](/img/structure/B12533311.png)
![2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile](/img/structure/B12533320.png)
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene](/img/structure/B12533328.png)
![3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid](/img/structure/B12533351.png)


![5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide](/img/structure/B12533363.png)

![1,4,8,11-Tetraazabicyclo[9.5.2]octadecane](/img/structure/B12533368.png)
